p1,p4-Di(guanosine-5')tetraphosphate ammonium salt
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Overview
Description
p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt is a dinucleoside polyphosphate compound. It is known for its role in various biological processes and is often used in scientific research to study the effects of dinucleoside polyphosphates in vivo . The compound has a molecular weight of 868.39 and a molecular formula of C20H28N10O21P4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt typically involves the reaction of guanosine derivatives with phosphorylating agents. The process requires precise control of reaction conditions, including temperature, pH, and the presence of catalysts .
Industrial Production Methods
Industrial production methods for p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt are not widely documented.
Chemical Reactions Analysis
Types of Reactions
p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of dinucleoside polyphosphates.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including its effects on epithelial cells and hair growth.
Industry: Utilized in the development of various biochemical assays and research tools .
Mechanism of Action
The mechanism of action of p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt involves its interaction with purinergic receptors and modulation of several biological targets. The compound functions as a regulator of epithelial cells and hair growth by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- p1,p5-Di(guanosine-5’)pentaphosphate ammonium salt
- Diadenosine triphosphate ammonium salt
- p1,p4-Di(adenosine-5’)tetraphosphate ammonium salt
Uniqueness
p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt is unique due to its specific structure and biological activity. It is distinct from other similar compounds in its ability to regulate epithelial cells and hair growth, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C20H31N11O21P4 |
---|---|
Molecular Weight |
885.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;azane |
InChI |
InChI=1S/C20H28N10O21P4.H3N/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(47-17)1-45-52(37,38)49-54(41,42)51-55(43,44)50-53(39,40)46-2-6-10(32)12(34)18(48-6)30-4-24-8-14(30)26-20(22)28-16(8)36;/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H3,21,25,27,35)(H3,22,26,28,36);1H3/t5-,6-,9-,10-,11-,12-,17-,18-;/m1./s1 |
InChI Key |
WDOHMQPAFMGSPZ-AORRWANRSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N.N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N.N |
Origin of Product |
United States |
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